molecular formula C22H19FN4O2 B1683975 Chidamide CAS No. 743420-02-2

Chidamide

Cat. No.: B1683975
CAS No.: 743420-02-2
M. Wt: 390.4 g/mol
InChI Key: WXHHICFWKXDFOW-UHFFFAOYSA-N
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Description

Chidamide is a novel benzamide class of histone deacetylase inhibitors. It is known for its selective inhibition of histone deacetylase subtypes 1, 2, 3, and 10. This compound has gained attention due to its potential antitumor activity and ability to enhance immune cell-mediated tumor cell cytotoxicity .

Mechanism of Action

Target of Action

Chidamide, also known as CS055/HBI-8000, is an orally bioavailable histone deacetylase (HDAC) inhibitor . It specifically inhibits HDAC subtypes 1, 2, 3, and 10 . HDACs are enzymes that remove acetyl groups from histones and non-histone proteins, thereby altering the transcription of oncogenes and tumor suppressor genes .

Mode of Action

This compound modulates abnormal epigenetic regulation of chromatin remodeling in cancer by inhibiting relevant HDAC subtypes . This inhibition increases the acetylation level of chromatin histones, resulting in alterations to gene expression (i.e., epigenetic changes) in multiple signal transduction pathways . These changes lead to cell cycle inhibition and apoptosis induction of tumor cells .

Biochemical Pathways

This compound affects several biochemical pathways. It enhances the chemotaxis function of circulating PD-1 (+) cells from patients with peripheral T-cell lymphomas (PTCLs), which may reshape the tumor microenvironment to an anti-tumor phenotype . It also regulates the PI3K/AKT/mTOR signaling pathway, promoting cell cycle arrest and apoptosis in diffuse large B-cell lymphoma cells . Furthermore, this compound promotes Mcl-1 degradation through the ubiquitin-proteasome pathway, suppressing the maintenance of mitochondrial aerobic respiration by Mcl-1, and resulting in inhibition of pancreatic cancer cell proliferation .

Pharmacokinetics

This compound is approved in China for relapsed or refractory PTCL at a dose of 30 mg twice per week . It has a relatively long half-life of 16.8–18.3 hours, and a dose-related increase in maximum concentration (Cmax) and area under the curve (AUC) is observed . It is absorbed through the intestinal tract and distributed into tissues rapidly, with the highest level found in the kidney, followed by the spleen, heart, lung, brain, and liver .

Result of Action

This compound’s action results in several molecular and cellular effects. It dose-dependently inhibits cell proliferation, causes G0/G1 cycle arrest, and triggers apoptosis in transformed follicular lymphoma cells . It also down-regulates Bcl-2 and survivin, and induces the cleavage of PARP in certain cell lines . Moreover, it has been shown to increase the sensitivity of non-small cell lung cancer to Crizotinib by decreasing c-MET mRNA methylation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it has been suggested that there might be a positive feedback loop in cells that controls the homeostasis of m6A modification for adaptive responses of cells to environmental factors, including this compound . .

Biochemical Analysis

Biochemical Properties

Chidamide is a low nanomolar inhibitor of HDAC1, 2, 3, and 10 . These HDAC isotypes are well documented to be associated with the malignant phenotype . By inhibiting these HDACs, this compound increases the acetylation level of chromatin histones, leading to alterations in gene expression .

Cellular Effects

This compound has shown significant and broad-spectrum in vitro and in vivo antitumor activity . It has been found to inhibit cell glycolysis in acute myeloid leukemia by decreasing N6-methyladenosine-related GNAS-AS1 . This compound also enhances the cytotoxic effect of human peripheral mononuclear cells ex vivo on K562 target cells, accompanied by the upregulation of proteins involved in NK cell functions .

Molecular Mechanism

This compound exerts its effects at the molecular level by modulating abnormal epigenetic regulation of chromatin remodeling in cancer . It inhibits relevant HDAC subtypes, leading to increased acetylation of chromatin histones and alterations in gene expression . This results in changes in multiple signal transduction pathways, as well as cell cycle inhibition and apoptosis induction of tumor cells .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown a wide therapeutic index and significant antitumor activity over time

Dosage Effects in Animal Models

In animal models, this compound has demonstrated dose-dependent antitumor activity in the absence of apparent toxic effects

Metabolic Pathways

This compound’s therapeutic synergy with other drugs, such as apatinib, has been associated with the reprogramming of energy metabolic pathways

Preparation Methods

Synthetic Routes and Reaction Conditions

Chidamide can be synthesized through various methods. One of the reported synthetic routes involves the preparation of the key intermediate (E)-4-((3-(pyridin-3-yl)acrylamido)methyl) benzoic acid using the condensing agent HBTU. This intermediate is then used to synthesize this compound . Another method involves the preparation of this compound crystal forms A and B, which can be achieved by dissolving this compound crystal form A in dimethyl sulfoxide and stirring .

Industrial Production Methods

The industrial production of this compound involves optimizing the synthetic routes to ensure high purity and yield. The process typically includes steps such as crystallization, purification, and quality control to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Chidamide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups in this compound.

    Substitution: this compound can undergo substitution reactions, where specific atoms or groups in the molecule are replaced with other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. These products can include modified versions of this compound with different functional groups or oxidation states .

Comparison with Similar Compounds

Chidamide is unique among histone deacetylase inhibitors due to its selective inhibition of specific histone deacetylase subtypes. Similar compounds include:

    Vorinostat: A hydroxamate class histone deacetylase inhibitor with broad-spectrum activity.

    Romidepsin: A cyclic peptide histone deacetylase inhibitor with potent antitumor activity.

    Belinostat: Another hydroxamate class histone deacetylase inhibitor with a broad spectrum of activity.

Compared to these compounds, this compound offers a more selective inhibition profile, which can result in fewer side effects and improved therapeutic outcomes .

Properties

IUPAC Name

N-(2-amino-5-fluorophenyl)-4-[(3-pyridin-3-ylprop-2-enoylamino)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O2/c23-18-8-9-19(24)20(12-18)27-22(29)17-6-3-16(4-7-17)14-26-21(28)10-5-15-2-1-11-25-13-15/h1-13H,14,24H2,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXHHICFWKXDFOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=CC(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401121841
Record name N-(2-Amino-5-fluorophenyl)-4-[[[1-oxo-3-(3-pyridinyl)-2-propen-1-yl]amino]methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401121841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

743420-02-2
Record name N-(2-Amino-5-fluorophenyl)-4-[[[1-oxo-3-(3-pyridinyl)-2-propen-1-yl]amino]methyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=743420-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Amino-5-fluorophenyl)-4-[[[1-oxo-3-(3-pyridinyl)-2-propen-1-yl]amino]methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401121841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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